molecular formula C6H6BrClN2O2S B13660703 5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine

5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine

Cat. No.: B13660703
M. Wt: 285.55 g/mol
InChI Key: XKHYTPKPHOHPIJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of bromine, chlorine, methyl, and methylsulfonyl groups attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Bromination: Introduction of a bromine atom into the pyrimidine ring.

    Chlorination: Addition of a chlorine atom to the desired position.

    Methylation: Introduction of a methyl group.

    Sulfonylation: Addition of a methylsulfonyl group.

Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, methyl iodide for methylation, and methylsulfonyl chloride for sulfonylation. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Large-scale reactions are often conducted in batch reactors with continuous monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine may yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a building block for pharmaceutical compounds, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and chlorine can influence its reactivity and binding affinity to targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-(methylthio)pyrimidine
  • 5-Bromo-2-chloro-4-methylpyridine
  • 4-(4-Bromo-2-chloro-5-methoxyphenyl)-6-methyl-2-(methylsulfonyl)pyrimidine

Uniqueness

5-Bromo-4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both bromine and chlorine atoms, along with the methylsulfonyl group, imparts distinct chemical properties, making it a valuable intermediate for various synthetic applications. Its reactivity and potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2S/c1-3-4(7)5(8)10-6(9-3)13(2,11)12/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHYTPKPHOHPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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